![molecular formula C17H12O3S B14379573 2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89478-04-6](/img/structure/B14379573.png)
2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione is a compound belonging to the class of 1,4-naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The structure of this compound consists of a naphthoquinone core with a methoxyphenylsulfanyl substituent, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione typically involves the nucleophilic substitution of aminonaphthoquinones with aryl- and alkylthiols in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . Additionally, the methoxyphenylsulfanyl group can interact with specific enzymes and proteins, further enhancing its biological activity.
Comparación Con Compuestos Similares
2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione can be compared with other 1,4-naphthoquinone derivatives such as:
Lawsone: A natural hydroxy derivative with antimicrobial and dyeing properties.
Juglone: Another natural derivative known for its herbicidal and antimicrobial activities.
Naphthazarin: A synthetic derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
89478-04-6 |
|---|---|
Fórmula molecular |
C17H12O3S |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)sulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O3S/c1-20-11-6-8-12(9-7-11)21-16-10-15(18)13-4-2-3-5-14(13)17(16)19/h2-10H,1H3 |
Clave InChI |
LYUWJSZAWOWBCN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SC2=CC(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


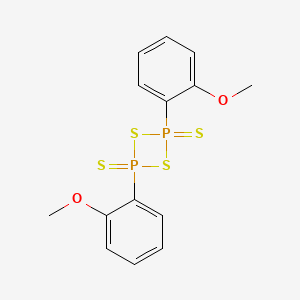
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
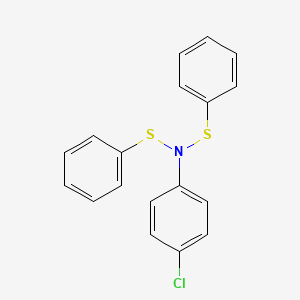
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
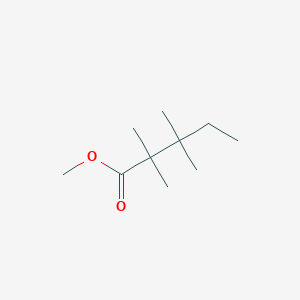
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
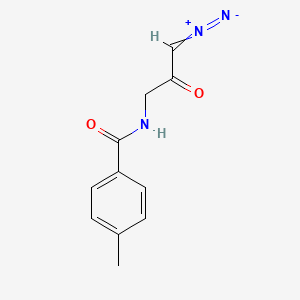
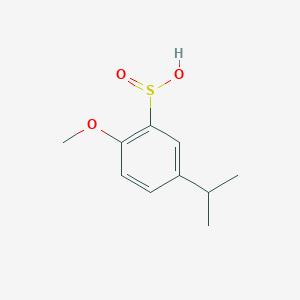
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
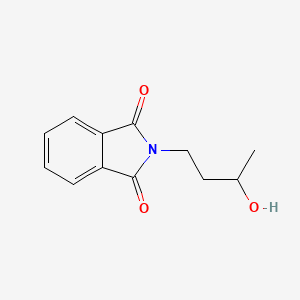
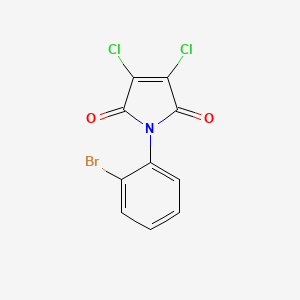
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)
